molecular formula C9H9Si B14261319 CID 18793189 CAS No. 141456-91-9

CID 18793189

Cat. No.: B14261319
CAS No.: 141456-91-9
M. Wt: 145.25 g/mol
InChI Key: QMGVYEBLKAVIIB-UHFFFAOYSA-N
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Description

The identifier CID 18793189 corresponds to a PubMed ID (PMID 18793189) for the review article titled "Key issues in F2-isoprostane analysis" by Nourooz-Zadeh, published in Biochemical Society Transactions (2008) . This review critically evaluates analytical methodologies for quantifying F2-isoprostanes, which are biomarkers of lipid peroxidation and oxidative stress. The article addresses challenges in sample preparation, assay validation, and the comparative utility of techniques such as gas chromatography-mass spectrometry (GC-MS), enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

CAS No.

141456-91-9

Molecular Formula

C9H9Si

Molecular Weight

145.25 g/mol

InChI

InChI=1S/C9H9Si/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2

InChI Key

QMGVYEBLKAVIIB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C[Si]

Origin of Product

United States

Preparation Methods

The preparation of CID 18793189 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure high purity and yield. Industrial production methods focus on optimizing these reactions to produce the compound on a larger scale. The preparation methods typically involve the use of high-quality reagents and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

CID 18793189 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms.

Scientific Research Applications

CID 18793189 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, the compound is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, the compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of CID 18793189 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved. Understanding the mechanism of action is crucial for developing new applications and optimizing the use of the compound in different fields.

Comparison with Similar Compounds

Comparison with Similar Compounds and Related Methodologies

F2-isoprostanes belong to a broader class of isoprostanoids, which include isomers like 8-iso-prostaglandin F2α (8-iso-PGF2α) and metabolites such as 2,3-dinor-5,6-dihydro-15-F2t-isoprostane. Below is a detailed comparison of analytical approaches for F2-isoprostanes and related compounds, based on studies cited in the evidence:

Table 1: Comparison of Analytical Techniques for F2-Isoprostane Quantification

Method Sensitivity Specificity Advantages Limitations Key References
GC-MS 0.1–1.0 pg/mL High Gold standard; robust structural validation Labor-intensive sample derivatization
LC-MS/MS 0.5–2.0 pg/mL High No derivatization; faster workflow Requires expensive instrumentation
ELISA 5–10 pg/mL Moderate High throughput; cost-effective Cross-reactivity with isomers

Key Findings from Comparative Studies

GC-MS vs. ELISA: A study by Il’yasova et al. (2004) demonstrated that GC-MS provided higher specificity for urinary 2,3-dinor-5,6-dihydro-15-F2t-isoprostane compared to ELISA, which exhibited cross-reactivity with structurally similar metabolites .

LC-MS/MS Innovation: Davies et al. (2006) developed an LC-MS/MS method that eliminated the need for derivatization, reducing preparation time while maintaining sensitivity comparable to GC-MS .

8-iso-PGF2α: The review by Nourooz-Zadeh (2008) highlights that 8-iso-PGF2α, a specific F2-isoprostane isomer, is a more reliable marker of oxidative stress in clinical studies than total F2-isoprostanes due to its stability and distinct biosynthetic pathway .

Critical Analysis of Methodological Advancements

The PMID 18793189 review emphasizes the following advancements and challenges in F2-isoprostane analysis:

  • Sample Preparation: Solid-phase extraction (SPE) and immunoaffinity purification are critical for minimizing matrix effects in biological samples.
  • Standardization : Lack of universally accepted reference materials complicates inter-laboratory comparisons.
  • Emerging Techniques: High-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) in MS/MS workflows (e.g., in-source CID for structural elucidation) are noted as promising but underutilized .

Table 2: Structural Comparison of F2-Isoprostane Isomers

Compound Structural Feature Biological Relevance
8-iso-PGF2α Cyclopentane ring with trans-configuration Gold standard for oxidative stress
15-F2t-isoprostane Tetrahydrofuran ring Dominant urinary metabolite
2,3-dinor metabolites Short-chain derivatives Indicators of chronic oxidative damage

Implications for Clinical and Epidemiological Research

The review underscores the importance of selecting context-appropriate biomarkers. For example:

  • Urinary vs. Plasma Measurements: Urinary 2,3-dinor-5,6-dihydro-15-F2t-isoprostane is preferred in large-scale studies due to non-invasive collection, while plasma 8-iso-PGF2α is more suited for acute oxidative stress monitoring .
  • Disease-Specific Utility : Elevated F2-isoprostanes correlate with neurodegenerative diseases, diabetes, and cardiovascular disorders, but their predictive value varies by pathology .

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